![molecular formula C10H11N3S B277499 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole, also known as PETT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. PETT's unique chemical structure and properties make it an exciting compound for researchers to explore.
作用機序
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, but it is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to have a vasodilatory effect on blood vessels, which may have implications for the treatment of hypertension.
実験室実験の利点と制限
One of the advantages of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is its relatively simple synthesis method, which allows for large-scale production. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potent anticancer activity and anti-inflammatory properties make it a promising candidate for further research. However, 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
将来の方向性
There are several future directions for 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole research. One area of interest is the development of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole-based drugs for the treatment of cancer and inflammatory diseases. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potential as an enzyme inhibitor also opens up possibilities for its use in the development of new pesticides and herbicides. Further studies are needed to investigate 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action and potential side effects, as well as its potential applications in material science.
合成法
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction between 2-phenylethylamine and thiourea, followed by cyclization with hydrazine hydrate. Another method involves the reaction between 2-phenylethyl isothiocyanate and hydrazine hydrate, followed by cyclization with sodium azide. These methods have been optimized to produce high yields of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole with high purity.
科学的研究の応用
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
5-(2-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-14-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
InChIキー |
JQVFRKKJRZOYBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
正規SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



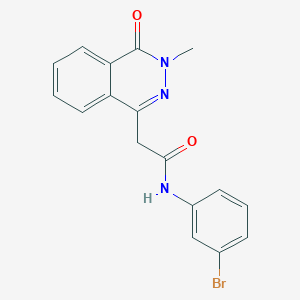
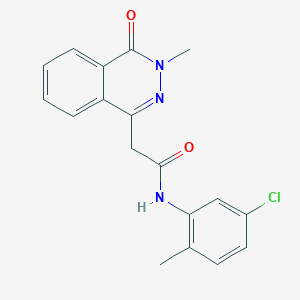
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)
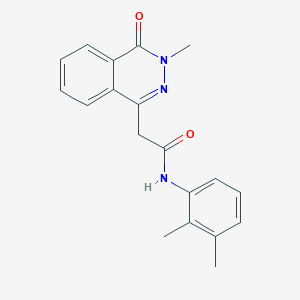
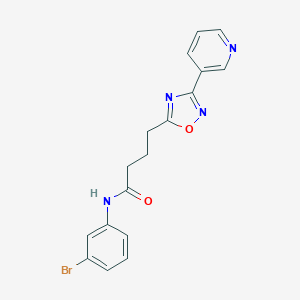
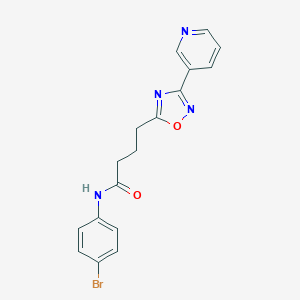

![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)